![molecular formula C18H22N2O2 B5645314 4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)
4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those related to 4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine, often involves complex reactions with palladium(II) and mercury(II), demonstrating the intricate methods required to produce these compounds. For instance, reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− have led to the synthesis of first tellurated derivatives of morpholine (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Molecular Structure Analysis
Structural characterization of these derivatives through NMR and X-ray diffraction studies provides insights into their molecular frameworks and the nature of their bonding. The morpholine derivatives exhibit complex structures, as demonstrated by single-crystal X-ray diffraction studies, revealing specific lattice parameters and bonding characteristics (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactions of morpholine derivatives, including their ability to form complexes with metals such as palladium and platinum, have been extensively studied. These reactions highlight the compounds' potential applications in catalysis and material science (Singh, Kumar, & Butcher, 2001).
Physical Properties Analysis
The physical properties of these compounds, including solubility, crystal structure, and melting points, are crucial for understanding their behavior in various solvents and conditions. Research into these areas helps predict how these compounds interact in different environments (Bakare, John, Butcher, & Zalkow, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under different conditions, are essential for applications in synthesis and drug development. Studies have shown that morpholine derivatives can participate in a range of reactions, offering insights into their potential utility in designing new molecules (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
properties
IUPAC Name |
4-[1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(20-10-12-22-13-11-20)15-6-8-16(9-7-15)17-4-3-5-18(19-17)21-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXCOKVJHKGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[4-(6-Methoxypyridin-2-YL)phenyl]ethyl}morpholine |
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